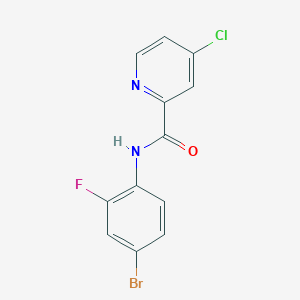

n-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide

Description

n-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide is a halogenated aromatic compound featuring a picolinamide backbone (a pyridine ring with a carboxamide group) substituted at the 4-position with chlorine. The amide nitrogen is further linked to a 4-bromo-2-fluorophenyl group. This structural arrangement combines electron-withdrawing halogens (Cl, Br, F) with the aromatic π-system, conferring distinct electronic and steric properties.

Key structural attributes:

- Picolinamide core: Provides a rigid, planar scaffold for molecular interactions.

- 4-Chloro substitution: Enhances electron deficiency in the pyridine ring, influencing reactivity and binding affinity.

- 4-Bromo-2-fluorophenyl group: Bromine and fluorine at para and ortho positions, respectively, modulate steric bulk and electronic effects.

Properties

Molecular Formula |

C12H7BrClFN2O |

|---|---|

Molecular Weight |

329.55 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-chloropyridine-2-carboxamide |

InChI |

InChI=1S/C12H7BrClFN2O/c13-7-1-2-10(9(15)5-7)17-12(18)11-6-8(14)3-4-16-11/h1-6H,(H,17,18) |

InChI Key |

NPKPPTHZBJBTEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)C2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide typically involves the reaction of 4-chloropicolinic acid with 4-bromo-2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

| Compound Name | Substituents | Key Properties | Applications | References |

|---|---|---|---|---|

| This compound | 4-Cl (picolinamide), 4-Br, 2-F (phenyl) | High thermal stability; strong halogen bonding capacity | Enzyme inhibition, receptor targeting | |

| N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide | 2-F, 4-Br (phenyl), 2-F (benzamide) | Enhanced lipophilicity; improved metabolic stability | Pharmaceutical intermediates | |

| N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | 5-Cl, 2-OH (benzamide), 2-Br, 4-CF₃ (phenyl) | Increased acidity (due to -OH); CF₃ enhances hydrophobicity | Catalysis, agrochemicals | |

| n-(2-(1H-Imidazol-1-yl)ethyl)-4-chloropicolinamide | 4-Cl (picolinamide), imidazole side chain | Chelation capability; moderate solubility | Metal-organic frameworks |

Key Observations :

- Fluorine : Compounds with ortho-fluorine (e.g., this compound) exhibit higher chemical stability and receptor selectivity due to reduced steric hindrance and strong C-F dipole interactions .

- Chlorine vs. Bromine: Chlorine’s higher electronegativity enhances electronic polarization, while bromine’s larger atomic radius improves hydrophobic interactions. For example, replacing Cl with Br in N-(4-Bromo-2-cyanophenyl)acetamide increases molecular weight and lipophilicity .

- Trifluoromethyl Groups : CF₃-substituted analogs (e.g., N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) show superior bioactivity in agrochemical applications due to enhanced membrane permeability .

Structural Isomerism and Activity

- Positional Isomers : Shifting bromine from para to meta (e.g., N-(5-Bromo-4-fluoro-2-methylphenyl)acetamide) reduces steric clash but weakens halogen bonding efficiency .

- Ring Systems: Replacing pyridine (picolinamide) with pyrimidine (e.g., N-[(Z)-(4-bromophenyl)methylideneamino]-6-chloro-2-methylpyrimidin-4-amine) alters hydrogen-bonding patterns, affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.